The compound 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol is a complex organic molecule that belongs to a class of compounds known for their diverse biological activities. This compound features multiple functional groups, including an oxadiazole ring and a pyrimidinol structure, which contribute to its potential applications in medicinal chemistry.
The compound can be classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. It combines elements from different chemical classes, including pyrimidines and oxadiazoles, which are known for their pharmacological significance.
The synthesis of 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol typically involves several steps:
Common reagents used in these reactions include:
The molecular formula of the compound is . Its structure can be represented using various notations:
CCOc(cc1)ccc1-c1nc(-c2cccc(OCC(N3CCCCC3)=O)c2)no1
The structural analysis reveals distinct functional groups:
The compound can undergo several types of chemical reactions:
Specific reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
The mechanism of action for this compound is primarily linked to its interactions at the molecular level with biological targets. Potential mechanisms include:
Molecular docking studies suggest that the binding affinity of this compound with target proteins may be significant due to its structural features, including hydrogen bonding and hydrophobic interactions .
The physical properties of 2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-(2-hydroxyethyl)-6-methyl-4-pyrimidinol include:
Chemical properties include:
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy provide insights into functional groups and molecular interactions.
This compound has potential applications in various fields:
CAS No.: 109403-64-7
CAS No.: 22810-67-9
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1